diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of cyano and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a cyano group donor, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine-substituted pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amides or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.
Scientific Research Applications
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The ester groups can undergo hydrolysis to release active metabolites that interact with cellular targets, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Similar in structure but lacks the cyano and methyl groups, leading to different reactivity and applications.
Diethyl 1-benzoyl-3,4-pyrroledicarboxylate: Used as a precursor in the synthesis of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate.
Pyrrolo[1,2-a]pyrazines: These compounds share the pyrrole ring but have additional fused ring systems, resulting in distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both cyano and ester functional groups, which confer specific reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in organic synthesis and drug development .
Properties
IUPAC Name |
diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNGELQKIGWKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280570 | |
Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-56-3 | |
Record name | NSC17446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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